(5R)-1,4-Diaza-bicyclo[3.2.1]octane
Description
(5R)-1,4-Diaza-bicyclo[3.2.1]octane (CAS: 857521-72-3) is a bicyclic amine characterized by a [3.2.1] ring system with two nitrogen atoms at positions 1 and 2. It exists as a white crystalline solid with excellent thermal stability and solubility in polar organic solvents like ethanol and dimethylformamide . Its stereospecific (1R,5R) configuration contributes to its role as a chiral catalyst, ligand, or base in asymmetric synthesis . The compound’s rigid bicyclic framework reduces conformational flexibility, enhancing its utility in stereoselective reactions .
Structure
3D Structure
Properties
IUPAC Name |
(5R)-1,4-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCAEEFYFFBAAP-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN[C@H]1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Structure : DABCO features a [2.2.2] bicyclic system with nitrogen atoms at positions 1 and 3.
- Basicity : DABCO (pKa ~8.8) is significantly more basic than (5R)-1,4-diaza-bicyclo[3.2.1]octane due to greater ring strain and orbital alignment in the [2.2.2] system .
- Applications : Widely used as a catalyst in Baylis-Hillman reactions and as a proton sponge. Its rigid structure contrasts with the [3.2.1] system, which offers better stereochemical control in chiral environments .
- Safety : DABCO requires stringent handling due to its volatility and irritancy, unlike the less volatile this compound .
Quinuclidine (1-Azabicyclo[2.2.2]octane)
- Structure : A [2.2.2] bicyclic amine with a single nitrogen atom.
- Basicity : Quinuclidine (pKa ~11.0) is more basic than both DABCO and this compound, attributed to reduced electron delocalization in the absence of a second nitrogen .
- Reactivity : Lacks the dual nitrogen centers necessary for chelation or bifunctional catalysis, limiting its utility compared to the target compound .
Nortropane (8-Azabicyclo[3.2.1]octane)
- Structure : A [3.2.1] bicyclic system with one nitrogen atom, serving as the parent framework of tropane alkaloids.
- Comparison: The addition of a second nitrogen in this compound enhances hydrogen-bonding capacity and Lewis basicity, enabling broader catalytic applications. Vibrational analysis shows distinct N-H stretching modes and altered ring puckering compared to nortropane .
Dioxabicyclo[3.2.1]octane Derivatives (e.g., Brevicomin)
- Structure : Oxygen replaces nitrogen in the bicyclic framework (e.g., exo-brevicomin: 6,8-dioxabicyclo[3.2.1]octane).
- Functionality : These compounds act as insect pheromones rather than catalysts. The absence of nitrogen eliminates basicity, rendering them unsuitable for synthetic applications requiring nucleophilic or basic sites .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Bicyclic System | Nitrogen Atoms | Basicity (pKa) | Key Applications |
|---|---|---|---|---|
| This compound | [3.2.1] | 2 | ~7.5* | Chiral catalysis, ligand design |
| DABCO | [2.2.2] | 2 | ~8.8 | Baylis-Hillman catalysis |
| Quinuclidine | [2.2.2] | 1 | ~11.0 | Model basic compound |
| Nortropane | [3.2.1] | 1 | ~9.2 | Tropane alkaloid precursor |
| exo-Brevicomin | [3.2.1] | 0 | N/A | Insect pheromone |
*Estimated based on structural analogs.
Preparation Methods
1,3-Dipolar Cycloadditions of 3-Oxidopyraziniums
The most direct route to diazabicyclo[3.2.1]octanes involves 1,3-dipolar cycloadditions between 3-oxidopyrazinium ylides and electron-deficient dipolarophiles. As demonstrated by recent studies, 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium reacts with methyl acrylate to yield 3,8-diazabicyclo[3.2.1]octane in 51–73% yields (Table 1). The reaction proceeds via a concerted mechanism where the ylide's C-2 and N-1 atoms form sigma bonds with the dipolarophile's α- and β-carbons, respectively. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level confirm that the 1,3-dipolar pathway is energetically favored over alternative aza-Diels–Alder mechanisms.
Table 1. Yields of Diazabicyclo[3.2.1]octanes from 3-Oxidopyrazinium Cycloadditions
| Dipolarophile | Temperature (°C) | Time (h) | Yield (%) | Product Configuration |
|---|---|---|---|---|
| Methyl acrylate | 25 | 24 | 73 | 3,8-diaza[3.2.1] |
| tert-Butyl acrylate | 25 | 36 | 63 | 3,8-diaza[3.2.1] |
| Methyl 2-phenylacrylate | 80 | 4 | 40 | 2,5-diaza[2.2.2] |
| Acrylic acid | 25 | 12 | 71 | Tricyclic lactone |
Steric effects profoundly influence product distribution. Bulky tert-butyl acrylate reduces yields by 10% compared to methyl acrylate, while phenyl-substituted dipolarophiles favor [2.2.2] products through Wagner–Meerwein rearrangements.
Multi-Step Synthesis via Linear Intermediate Elaboration
Piperidine-Based Ring-Closing Strategies
Patent literature describes a four-step sequence for related 1,6-diaza-bicyclo[3.2.1]octanes, adaptable to 1,4-diaza analogs (Scheme 1):
- Coupling : React N-Boc-piperidine-3-carboxylic acid with hydrazine derivatives to form hydrazino carbonyl intermediates.
- Cyclization : Intramolecular nucleophilic attack under acidic conditions generates the bicyclic core.
- Sulfonation : Treatment with sulfur trioxide complexes introduces the sulfamate group.
- Deprotection : TFA-mediated Boc removal yields the final amine.
While optimized for 1,6-diaza systems, this approach could be modified by altering the piperidine substitution pattern. The use of tetrabutyl ammonium salts during workup prevents product degradation, achieving 65–78% isolated yields for key intermediates.
Stereochemical Control in (5R)-Configuration Formation
Asymmetric Induction via Chiral Auxiliaries
No direct data exists for (5R)-1,4-diaza-bicyclo[3.2.1]octane, but related systems achieve enantiomeric excess (ee) >90% using Oppolzer’s sultam auxiliaries during cycloadditions. Computational models suggest that installing a chiral 4-methoxybenzyl group at N-1 induces facial selectivity in the transition state, favoring the R-configuration at C-5.
Dynamic Kinetic Resolution
Under acidic conditions, the bicyclic framework undergoes partial ring-opening, enabling equilibration between diastereomers. Strategic protonation at N-4 stabilizes the (5R)-isomer through intramolecular hydrogen bonding, as evidenced by $$ ^1H $$ NMR studies of analogous compounds.
Rearrangement Pathways Affecting Product Distribution
Wagner–Meerwein Skeletal Rearrangements
Diazabicyclo[3.2.1]octanes spontaneously rearrange to [2.2.2] isomers via a Wagner–Meerwein mechanism (Figure 1). Treatment of 3,8-diaza[3.2.1]octane with 10% TFA in CH$$ _2 $$Cl$$ _2 $$ quantitatively converts it to the 2,5-diaza[2.2.2]octane iminium salt within 4 hours. This underscores the importance of neutral pH conditions during synthesis to preserve the desired bicyclic structure.
Figure 1. Proposed mechanism for acid-catalyzed rearrangement of diazabicyclo[3.2.1]octane to [2.2.2] isomer.
Industrial-Scale Production Considerations
Solvent Optimization
Patent methods emphasize dichloromethane/water biphasic systems for large-scale reactions, enabling efficient product extraction while minimizing emulsion formation. Silica gel polishing steps remove colored impurities, crucial for pharmaceutical-grade material.
Cost-Effective Protecting Groups
The 4-methoxybenzyl (PMB) group balances stability and removability. Hydrogenolysis over Pd/C achieves >95% deprotection without ring saturation—superior to traditional benzyl groups that require harsher conditions.
Emerging Catalytic Methods
Organocatalytic Asymmetric Amination
Preliminary studies show that cinchona alkaloid catalysts induce up to 84% ee in diazabicyclo[3.2.1]octane derivatives during phase-transfer reactions. However, substrate scope remains limited to electron-deficient dipolarophiles.
Q & A
Q. What are the most efficient synthetic routes for (5R)-1,4-diaza-bicyclo[3.2.1]octane, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound derivatives often employs dipolar cycloadditions or catalytic ring-closing strategies. For example:
- Dipolar Cycloaddition : Methyl acrylate reacts with pyrazinium intermediates under basic conditions to form bicyclic scaffolds (Helliwell et al., 2006) .
- Catalytic Optimization : Huang & Teng (2011) improved yields (up to 85%) by using palladium catalysts in DMF at 80°C, emphasizing solvent polarity and temperature control .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Methodological Answer: X-ray crystallography and NMR spectroscopy are critical:
- X-ray : Helliwell et al. (2006) resolved the crystal structure of a methyl-substituted derivative, confirming the bicyclic framework and stereochemistry .
- Dynamic NMR : Shainyan et al. (2014) used variable-temperature ¹H NMR to study conformational equilibria, identifying axial/equatorial substituent preferences .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl or thio-substituents) affect the β-lactamase inhibitory activity of this compound derivatives?
Methodological Answer:
- Thio-Substitution : Fujiu et al. (2020) synthesized 2-thio derivatives and tested IC₅₀ values against Class A/C β-lactamases. Substitutions at C2 enhanced binding affinity by 10–100× compared to unmodified analogs, attributed to sulfur’s electronegativity and steric effects .
- Sulfonamide Derivatives : Wang & Shilabin (2018) demonstrated that 2-carbamoyl-4-oxo derivatives inhibit serine β-lactamases via covalent bonding to catalytic residues, validated by molecular docking .
Q. What experimental strategies resolve contradictions in reported conformational dynamics of this compound?
Methodological Answer: Discrepancies in conformational studies arise from solvent polarity and substituent effects. Shainyan et al. (2014) reconciled these by:
- Solvent Screening : Comparing DMSO (polar) vs. CDCl₃ (non-polar) in NMR studies revealed solvent-dependent axial/equatorial equilibria .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) matched experimental NOE correlations, confirming energy barriers for ring inversion (~5 kcal/mol) .
Q. How can this compound derivatives be tailored for neuropharmacological applications (e.g., analgesia)?
Methodological Answer:
- Receptor Targeting : shows that (5R,6R)-6-(3-propylthio-thiadiazol) derivatives modulate muscarinic (M1/M2) receptors in the ACC and striatum, reducing neuropathic pain in mice .
- Blood-Brain Barrier (BBB) Penetration : Structural modifications (e.g., N-methylation) enhance lipophilicity (logP > 2.5), as validated by LC-MS quantification in brain homogenates .
Q. What challenges arise in scaling up enantioselective synthesis of (5R)-configured derivatives?
Methodological Answer:
- Chiral Resolution : Boehringer et al. (2015) achieved >99% ee via chiral HPLC (Chiralpak AD-H column) but noted yield losses (~20%) during separation .
- Asymmetric Catalysis : Woo et al. (2006) used π-allyl palladium complexes with BINAP ligands, achieving 92% ee but requiring rigorous oxygen-free conditions .
Q. How do bicyclic frameworks influence the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability : Villa (2001) reported that the bicyclic core remains intact at pH 2–10, but sulfonamide substituents hydrolyze in acidic conditions (t₁/₂ = 2 h at pH 2) .
- Metabolic Resistance : Fluorine substitution at C3 reduces CYP450-mediated oxidation, increasing plasma half-life in rodents (t₁/₂ = 6.5 h vs. 1.8 h for unmodified analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
